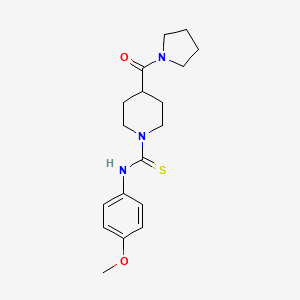![molecular formula C17H15N3O B11070508 N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B11070508.png)
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide is a heterocyclic compound that combines a quinoline moiety with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, which involves the condensation of aniline with ethyl acetoacetate in the presence of sulfuric acid.
Alkylation: The 2-methylquinoline is then alkylated using a suitable alkylating agent such as methyl iodide.
Coupling with Pyridine-4-carboxamide: The alkylated quinoline is then coupled with pyridine-4-carboxamide under appropriate conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Shares the quinoline moiety but lacks the pyridine carboxamide group.
Pyridine-4-carboxamide: Contains the pyridine carboxamide group but lacks the quinoline moiety.
Quinolinyl-pyrazoles: Similar heterocyclic structure with different functional groups.
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide is unique due to its combination of the quinoline and pyridine carboxamide moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-10-14(15-4-2-3-5-16(15)20-12)11-19-17(21)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
IWEYJIXDNDOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(1E)-3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzothiadiazocin-2-yl] ethanethioate](/img/structure/B11070426.png)
![N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11070440.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl}-N-ethylacetamide](/img/structure/B11070444.png)
![N-(2,4-difluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11070447.png)
![Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B11070448.png)
![1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11070456.png)

![5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
![ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate](/img/structure/B11070469.png)
![2-(4-{[2-Methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B11070477.png)
![methyl 2-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11070484.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11070491.png)
![4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11070503.png)
![6'-amino-3'-ethyl-2,3,5,6-tetrahydro-2'H-spiro[pyran-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11070512.png)
